Dihydrothebaine

Descripción

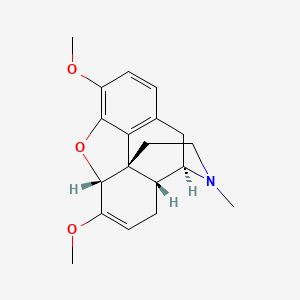

Structure

3D Structure

Propiedades

Número CAS |

561-25-1 |

|---|---|

Fórmula molecular |

C19H23NO3 |

Peso molecular |

313.4 g/mol |

Nombre IUPAC |

(4R,4aR,7aR,12bS)-7,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline |

InChI |

InChI=1S/C19H23NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6-7,12-13,18H,5,8-10H2,1-3H3/t12-,13+,18-,19-/m0/s1 |

Clave InChI |

XJZOLKDBHJPTAT-ATNYCFDYSA-N |

SMILES isomérico |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=CC4)OC |

SMILES canónico |

CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=CC4)OC |

Origen del producto |

United States |

Synthetic Methodologies for Dihydrothebaine and Its Analogs

Retrosynthetic Analysis of Dihydrothebaine

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, a primary disconnection strategy involves breaking the C4a-C12 bond and the ether linkage of the dihydrofuran ring. This leads back to a substituted octahydroisoquinoline system, which can be further simplified. Key bond formations to consider in the forward synthesis include the Grewe cyclization to form the morphinan (B1239233) core and strategies for constructing the C/D ring system with the correct stereochemistry. The presence of multiple chiral centers necessitates a careful consideration of stereocontrol throughout the synthetic sequence.

Total Synthesis Approaches to this compound Core Structure

The total synthesis of the this compound core structure represents a significant challenge in organic chemistry due to its intricate tetracyclic framework and multiple stereocenters. Several research groups have developed innovative strategies to construct this complex architecture.

A notable approach involves a biomimetic route that mimics the natural biosynthetic pathway of morphine alkaloids. wikipedia.org A key step in many total syntheses is the Grewe cyclization, which forms the carbon skeleton of the morphinan ring system. wikipedia.org For instance, a high-yield total synthesis of racemic dihydrothebainone (B1240107), a precursor to this compound, was achieved from 3-methoxyphenethylamine. google.com This route utilized a directed Grewe-type cyclization and involved unprotected phenolic intermediates. google.com

Key Reaction Steps and Catalytic Systems in this compound Total Synthesis

The construction of the this compound scaffold relies on several key chemical transformations and the use of specific catalytic systems.

Grewe Cyclization: This acid-catalyzed intramolecular cyclization of certain benzyl-substituted octahydroisoquinolines is a cornerstone reaction for forming the morphinan ring system. wikipedia.orggoogle.com The use of "super acids" like trifluoromethanesulfonic acid has been shown to be effective where traditional strong acids fail. google.comgoogleapis.com

Oxidative Phenolic Coupling: An ortho-para oxidative coupling strategy has been employed to form a key intermediate, leading to the generation of multiple stereocenters with high diastereoselectivity. researchgate.net

Palladium-Catalyzed Reactions: Intramolecular palladium-catalyzed C-H olefination of an unactivated aliphatic alkene has been utilized to install the morphinan ring system. researchgate.net

Asymmetric Hydrogenation: Catalytic enantioselective hydrogenation is a crucial step for establishing key stereocenters in the molecule. researchgate.net For example, Noyori's asymmetric transfer hydrogenation has been used in combination with the Grewe cyclization. researchgate.net

Semisynthetic Routes to this compound from Precursor Alkaloids

Thebaine, a major alkaloid found in the opium poppy (Papaver somniferum) and in high concentrations in Papaver bracteatum, is a common starting material. ineosopen.orgnih.gov this compound can be produced from thebaine through the selective reduction of the 8,14-double bond. google.com One method involves the in-situ generation of diimide from the oxidation of hydrazine (B178648) or the decomposition of p-toluenesulfonyl hydrazide. google.com Another approach is the catalytic hydrogenation of thebaine. researchgate.net

Codeine can also serve as a precursor. The conversion of dihydrothebainone, which can be derived from codeine, to this compound has been achieved in high yield. nih.gov This process involves several steps, including bromination, dehydrobromination to form the 4,5-oxide bridge, catalytic debromination, ketalization, and acid-catalyzed elimination of methanol (B129727). nih.gov Furthermore, a practical synthesis of (+)-dihydrothebaine from (+)-dihydrosinomenine has been reported. morressier.com

Enantioselective Synthesis of this compound

The development of enantioselective syntheses of this compound is of significant interest to ensure the production of the desired enantiomer, which is crucial for its pharmacological activity.

Asymmetric Catalysis in this compound Scaffold Construction

Asymmetric catalysis is a powerful tool for achieving high enantioselectivity in the synthesis of complex molecules like this compound. chiralpedia.com Chiral catalysts can be used to control the stereochemical outcome of key bond-forming reactions. uclm.esnih.gov

In the context of this compound synthesis, catalytic asymmetric reactions are employed to establish the stereochemistry of crucial intermediates. For instance, a gram-scale catalytic enantioselective formal synthesis of morphine, which proceeds through intermediates structurally related to this compound, has been described. researchgate.net A key step in this synthesis is a catalytic enantioselective hydrogenation that sets a critical stereocenter, which then directs the stereochemistry of subsequent transformations. researchgate.net The use of chiral ligands in combination with metal catalysts, such as rhodium or ruthenium, in hydrogenation and other C-C bond-forming reactions is a common strategy to induce enantioselectivity. researchgate.net

Chemical Reactivity and Transformation of Dihydrothebaine

Functional Group Interconversions of Dihydrothebaine

Functional group interconversion refers to the transformation of one functional group into another through chemical reactions such as substitution, addition, elimination, or oxidation-reduction. stackexchange.comsioc-journal.cn In this compound, the most prominent functional group for such interconversions is the enol ether in ring C.

The hydrolysis of the enol ether is a key transformation. Under acidic conditions, the enol ether moiety of 8,14-dihydrothebaine can be hydrolyzed to form a ketone at the C-6 position. mdpi.comgoogle.comgoogle.com This reaction proceeds via protonation of the C-7 carbon, creating an oxonium ion intermediate. Subsequent attack by water leads to a hemiacetal, which then eliminates methanol (B129727) to yield the corresponding ketone. stackexchange.com This transformation converts this compound into dihydrocodeinone (hydrocodone), a clinically significant opioid analgesic. mdpi.comgoogle.com The mechanism involves the cleavage of the 6-O-methyl group while retaining the C-6 oxygen atom in the final ketone product. lookchem.com

Another important interconversion involves the phenolic ether at the C-3 position on the aromatic ring. Cleavage of this methyl ether group, typically using strong acids or reagents like boron tribromide (BBr₃), converts the methoxy (B1213986) group into a hydroxyl group, yielding a phenol (B47542). researchgate.net This reaction is fundamental in the synthesis of morphinan (B1239233) derivatives with a free phenolic hydroxyl group, which is often crucial for opioid receptor affinity.

Rearrangement Reactions Involving the this compound Skeleton

The carbon skeleton of this compound can undergo significant rearrangements, which are chemical reactions that alter the connectivity of atoms to form a structural isomer of the original molecule. google.com These reactions are often driven by the formation of more stable intermediates or products. chemistrysteps.com

A primary example of reactions that functionalize and rearrange the this compound skeleton is the Diels-Alder reaction. This compound contains a conjugated diene system in its C-ring, making it a suitable substrate for [4+2] cycloaddition reactions with various dienophiles. mdpi.commdpi.com Unlike thebaine, which typically undergoes cycloaddition from the β-face (the side of the molecule where the nitrogen bridge is located), β-dihydrothebaine and its derivatives exhibit a preference for α-face addition. mdpi.comresearchgate.net For instance, the Diels-Alder reaction of β-dihydrothebaine-4-phenyl ether with methyl vinyl ketone results in an α-face addition product, a 6,14-exo-ethenomorphinan. mdpi.comacs.org This stereochemical outcome is attributed to the altered conformation of the diene system when the 4,5-oxygen bridge (E-ring) is opened. mdpi.comresearchgate.net

Under different conditions, the this compound skeleton can undergo more profound rearrangements. The reaction of β-dihydrothebaine acetate (B1210297) with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in polar solvents does not yield the expected Diels-Alder adduct. Instead, it triggers a nucleophilic attack by the tertiary nitrogen atom onto the acetylene, followed by the cleavage of the C(9)-N bond. ineosopen.org This sequence ultimately leads to the formation of a phenanthrene (B1679779) derivative, representing a complete restructuring of the morphinan core. ineosopen.org

| Reactant | Reagent | Conditions | Product Type | Reference |

| β-Dihydrothebaine-4-phenyl ether | Methyl vinyl ketone | Reflux | α-face Diels-Alder adduct | mdpi.comacs.org |

| 6-Demethoxy-β-dihydrothebaine | Methyl vinyl ketone | Microwave heating | α-face Diels-Alder adduct | researchgate.net |

| β-Dihydrothebaine acetate | Dimethyl acetylenedicarboxylate (DMAD) | Heating in polar solvent | Phenanthrene derivative (via C-N bond cleavage) | ineosopen.org |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound target its various functional groups, including the double bonds and the ether linkages. These reactions are crucial for synthesizing a wide range of derivatives.

Reduction Reactions The reduction of this compound with dissolving metals, such as sodium in liquid ammonia (B1221849), is a well-established transformation. rsc.orgrsc.org This reaction leads to the formation of dihydrothebainone (B1240107) Δ6-enol methyl ether. rsc.org This method provides a more convenient route to certain phenolic derivatives compared to other synthetic strategies. rsc.org The reduction of thebaine itself can lead to various isomers, including β-dihydrothebaine and phenolic this compound (also known as this compound-Φ), depending on the reaction conditions. mdpi.comrsc.org For instance, treatment of thebaine with potassium in liquid ammonia gives a mixture of β-dihydrothebaine and this compound-Φ. mdpi.com

Catalytic hydrogenation is another method, though its application to thebaine to produce this compound can be complicated by side reactions like the hydrogenolysis of the ether bridge and over-reduction to tetrahydrothebaine. google.com

Oxidation Reactions While the oxidation of thebaine to 14-hydroxycodeinone using reagents like hydrogen peroxide or peroxy acids is a cornerstone of opioid synthesis, specific oxidation studies on the this compound molecule itself are less commonly detailed. ineosopen.org However, the reactivity of the diene system in thebaine suggests that the corresponding diene in this compound would be susceptible to similar oxidative transformations. Additionally, synthetic routes to this compound-hydroquinone derivatives have been developed, which inherently involve the oxidation of the aromatic A-ring. researchgate.net

| Reaction Type | Reagent | Product | Reference |

| Reduction | Sodium in liquid ammonia | Dihydrothebainone Δ6-enol methyl ether | rsc.org |

| Reduction (of Thebaine) | Potassium in liquid ammonia | β-Dihydrothebaine and this compound-Φ | mdpi.com |

| Oxidation | (Implied for Aromatic Ring) | This compound-hydroquinone derivative | researchgate.net |

Derivatization Strategies for this compound Modification

Derivatization of this compound is a key strategy to access novel morphinan structures with diverse pharmacological activities. These strategies focus on modifying specific parts of the molecule, including the ether bridge and the carbocyclic rings.

The 4,5-ether bridge is a defining feature of the morphinan skeleton. Its cleavage opens up the structure and provides access to a class of compounds known as morphinans. This reductive cleavage, or hydrogenolysis, can occur during the catalytic hydrogenation of thebaine, leading to the formation of phenolic this compound (this compound-Φ), where the ether bridge is opened. mdpi.com

The ether bridge can also be cleaved using mixed hydride reagents. The reduction of thebaine with mixtures of lithium aluminium hydride and aluminium chloride can yield products like thebainone-A enol methyl ether or neothis compound, both of which result from the opening of the ether bridge. rsc.org The specific product depends on the ratio of the hydride reagents used. rsc.org Treatment of thebaine with sodium and ammonia also results in the reductive scission of the allylic ether group to produce phenolic this compound. rsc.org

Functionalization of the aromatic (A) and aliphatic (C) rings of this compound allows for fine-tuning of its properties.

Aliphatic Ring Functionalization: The primary method for functionalizing the aliphatic C-ring is the Diels-Alder reaction, as discussed in section 3.2. This reaction introduces a new bridged ring system (an etheno bridge) and allows for the installation of various substituents at positions C-7 and C-8. mdpi.comresearchgate.net For example, reacting 6-demethoxy-β-dihydrothebaine with methyl vinyl ketone under microwave irradiation yields 7β-acetyl- and 8β-acetyl-ethenomorphinan derivatives. researchgate.net

Aromatic Ring Functionalization: The aromatic A-ring can also be modified. As mentioned previously, cleavage of the C-3 methyl ether to a phenol is a common and important transformation. researchgate.net Furthermore, reactions leading to this compound-hydroquinone derivatives demonstrate that the aromatic ring can be oxidized to introduce additional hydroxyl groups. researchgate.net

Reactions that expand or contract the heterocyclic D-ring (the piperidine (B6355638) ring) of the morphinan skeleton are less common but represent an intriguing area for creating novel structures. chemistrysteps.comwikipedia.org While direct, controlled ring expansion or contraction of the piperidine ring in this compound is not extensively documented, related rearrangements that significantly alter the heterocyclic core have been observed.

As noted in section 3.2, the reaction of β-dihydrothebaine acetate with activated acetylenes like DMAD leads to cleavage of the C(9)-N bond, which constitutes a fragmentation of the piperidine ring and a complete rearrangement of the morphinan framework. ineosopen.org In related piperidine derivatives, ring expansion to a hydroazocine has been observed when reacting with acetylenecarboxylic acid esters. researchgate.net Although a specific application of this to this compound was not found in the provided results, it points to the potential for such transformations within this class of alkaloids.

Dihydrothebaine As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor to Advanced Opioid Alkaloid Scaffolds

The morphinan (B1239233) skeleton of dihydrothebaine makes it an ideal precursor for the synthesis of advanced opioid alkaloids and their derivatives. Its strategic value lies in its capacity to be transformed into key intermediates like dihydrothebainone (B1240107) and dihydrocodeinone, which are pivotal in the production of numerous medically significant compounds. mdpi.comresearchgate.net

The conversion of dihydrothebainone, which can be derived from this compound, into codeine and thebaine has been achieved in high yields. researchgate.net This process involves several key steps, including bromination and dehydrobromination to construct the characteristic 4,5-oxide bridge of the morphine family, yielding intermediates such as 1-bromo- and 1,7-dibromodihydrocodeinone. researchgate.net Subsequent catalytic debromination affords dihydrocodeinone almost quantitatively. researchgate.net From dihydrocodeinone, further transformations lead to codeine. researchgate.net An alternative pathway involves the conversion of dihydrothebainone to Δ6-dihydrothebaine, which can then be used to produce codeinone (B1234495) and subsequently codeine. researchgate.net

Furthermore, the conjugated diene system present in β-dihydrothebaine (an isomer of 8,14-dihydrothebaine) is amenable to Diels-Alder reactions. acs.orgmdpi.com This cycloaddition reaction, for instance with methyl vinyl ketone, allows for the construction of a 6,14-etheno bridge, leading to the formation of 6,14-exo-ethenomorphinans. acs.orgmdpi.com These bridged structures represent a class of opioids with highly rigid molecular architectures and are of significant interest in pharmacological research. mdpi.com

The following table summarizes some of the key opioid scaffolds and intermediates synthesized from this compound and its derivatives.

| Precursor | Key Transformation(s) | Resulting Scaffold/Intermediate | Reference(s) |

| 8,14-Dihydrothebaine | Acid-catalyzed hydrolysis | Dihydrocodeinone | mdpi.comresearchgate.net |

| Dihydrothebainone | Bromination, Dehydrobromination, Debromination | Dihydrocodeinone | researchgate.net |

| Dihydrothebainone | Ketalization, Elimination, Hydrolysis | Codeinone | researchgate.net |

| β-Dihydrothebaine | Diels-Alder Reaction | 6,14-exo-Ethenomorphinans | acs.orgmdpi.com |

| Δ6-Dihydrothebaine | Methyl hypobromite (B1234621) addition, Elimination | Codeinone Dimethyl Ketal | researchgate.netunodc.org |

Application in the Total Synthesis of Natural Products Beyond Opioids

The synthetic utility of the this compound scaffold extends beyond the opioid family. Its complex, polycyclic structure can be conceptually disconnected and reconfigured to access other classes of alkaloids. Research has shown that a common tetracyclic precursor, structurally related to this compound, can serve as a divergent point for the synthesis of hasubanan (B79425) and galanthamine-type alkaloids. reading.ac.uk

Hasubanan Alkaloids: Hasubanan alkaloids feature a rearranged morphinan skeleton, specifically an aza[4.4.3]propellane core, which is formed by a 1,2-shift of the C-N bond from C9 to C14 in the morphinan framework. nih.govwikipedia.org Biosynthetically, both morphinan and hasubanan alkaloids are understood to derive from the same tetrahydroisoquinoline precursors via oxidative coupling. nih.gov This shared origin inspires synthetic strategies that use morphinan-like intermediates to access the hasubanan core. A unified synthetic strategy allows for the creation of three different topological subclasses of hasubanan alkaloids from a common tricyclic intermediate, demonstrating the versatility of a morphinan-related core in accessing this diverse family of natural products. nih.gov For example, a conceptually unique pathway has been proposed for the synthesis of the hasubanan alkaloid cepharamine (B99468) from a precursor (381) that shares the core structure of this compound. reading.ac.uk

Galanthamine-Type Alkaloids: Similarly, synthetic approaches have been envisioned where the fundamental structure of this compound can be leveraged to create alkaloids of the galanthamine (B1674398) type, such as lycoramine. reading.ac.uk This highlights the potential of this compound as a chiron—a stereochemically defined starting material—for the enantioselective synthesis of various complex natural products.

Cascade Reactions Initiated from this compound

For example, a cascade reaction involving a Henry-aldol/Michael addition sequence has been utilized in the synthesis of codeine from an enone intermediate that is structurally analogous to derivatives of this compound. researchgate.net Another documented cascade involves an addition/retro-Mannich sequence on this compound derivatives. expertcorps.ru

In the broader context of morphinan synthesis, cascade reactions have been instrumental. One notable example is a rhodium-catalyzed C-H alkenylation and torquoselective electrocyclization cascade, which efficiently assembles the core hexahydro isoquinoline (B145761) framework, a precursor to the morphinan structure. researchgate.net Such strategies underscore the potential for developing novel cascade reactions initiated from the this compound scaffold itself to streamline the synthesis of its derivatives and other related natural products. The strategic placement of functional groups in this compound allows for the design of sequences that can form multiple C-C or C-heteroatom bonds in a single, efficient operation. numberanalytics.com

Chemoenzymatic Transformations Utilizing this compound

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the power of traditional organic chemistry to create efficient and selective synthetic routes. nih.gov While the application of enzymes directly on the this compound scaffold is an emerging area, its role as a key intermediate in chemoenzymatic strategies is established.

A notable example is found in the development of new synthetic routes to valuable opioids. A one-pot procedure for converting thebaine to hydrocodone using palladium catalysis in an aqueous medium was found to be comparable in efficiency to a more traditional two-step protocol. researchgate.net This established two-step method proceeds via the diimide reduction of thebaine followed by the acid-catalyzed hydrolysis of the resulting 8,14-dihydrothebaine to yield hydrocodone. researchgate.net Here, this compound is the central intermediate in the benchmark chemical process against which new, more streamlined chemoenzymatic or one-pot chemical methods are measured. researchgate.net

The potential for future chemoenzymatic transformations involving this compound is significant. Enzymes could be employed for highly selective modifications of the alkaloid's core, such as regioselective hydroxylations, demethylations, or oxidations, which can be challenging to achieve with conventional chemical reagents. The bifunctional enzyme l-fucokinase/GDP-fucose pyrophosphorylase (FKP), for instance, demonstrates how enzymes can perform multiple transformations in a single pot, a principle that could be applied to alkaloid synthesis. nih.gov

Biosynthetic Pathway Research Pertaining to Dihydrothebaine

Elucidation of Enzymatic Steps Leading to Dihydrothebaine

This compound is not a major intermediate in the primary biosynthetic route to morphine; rather, it is formed via the reduction of thebaine. mdpi.com This reduction can be accomplished through chemical synthesis, for example, by using sodium in liquid ammonia (B1221849) or through catalytic hydrogenation, which can yield different isomers, including β-dihydrothebaine. mdpi.comresearchgate.netresearchgate.netrsc.org

The biosynthetic pathway that produces thebaine, the precursor to this compound, has been extensively characterized. This pathway begins with the key intermediate (R)-reticuline and involves several critical enzymatic steps to form the morphinan (B1239233) skeleton. nih.gov The intramolecular coupling of (R)-reticuline to form salutaridine (B1681412) is a crucial step that defines the characteristic structure of morphinan alkaloids. nih.gov From salutaridine, a sequence of enzymatic reactions leads to thebaine. While a specific "thebaine reductase" enzyme that naturally produces this compound in opium poppy has not been identified, the enzymes that produce its precursor are well-known.

The enzymatic conversion from (R)-reticuline to thebaine is summarized below:

Salutaridine Synthase (SalSyn): This cytochrome P450 enzyme catalyzes the oxidative coupling of (R)-reticuline to form salutaridine. mdpi.compreprints.org

Salutaridine Reductase (SalR): Salutaridine is then reduced by this NADPH-dependent enzyme to (7S)-salutaridinol. mdpi.compreprints.orgscholaris.ca

Salutaridinol-7-O-acetyltransferase (SalAT): This enzyme acetylates (7S)-salutaridinol using acetyl-CoA to produce salutaridinol-7-O-acetate. mdpi.compreprints.orgscholaris.ca

Thebaine Synthase (THS): The final step is the spontaneous, and potentially enzyme-assisted, elimination of the acetyl group and subsequent ring closure to form thebaine. scholaris.ca

| Enzyme | Abbreviation | Function in Thebaine Biosynthesis | Reference |

|---|---|---|---|

| Salutaridine Synthase | SalSyn | Converts (R)-reticuline to salutaridine | mdpi.compreprints.org |

| Salutaridine Reductase | SalR | Reduces salutaridine to (7S)-salutaridinol | mdpi.compreprints.org |

| Salutaridinol-7-O-acetyltransferase | SalAT | Acetylates (7S)-salutaridinol to form salutaridinol-7-O-acetate | mdpi.compreprints.org |

| Thebaine Synthase | THS | Facilitates the final conversion to thebaine | scholaris.ca |

Identification of Biosynthetic Precursors to this compound

The direct biosynthetic precursor to this compound is thebaine. mdpi.com The journey to synthesize thebaine within the opium poppy begins with the amino acid L-tyrosine, which undergoes a series of transformations to produce the central branch-point intermediate, (R)-reticuline. mdpi.compreprints.org

The hierarchical chain of key precursors is as follows:

L-Tyrosine: The ultimate starting block for the entire benzylisoquinoline alkaloid (BIA) pathway. mdpi.com

(R)-Reticuline: A pivotal branch-point intermediate. In P. somniferum, the pathway to morphine and its related alkaloids proceeds specifically through the (R)-enantiomer. nih.govplos.org

Salutaridine: Formed from the intramolecular coupling of (R)-reticuline, establishing the morphinan core structure. nih.gov

(7S)-Salutaridinol: The reduced form of salutaridine. mdpi.com

Thebaine: The final product of this specific branch, which serves as the immediate precursor to this compound via reduction. It is also the starting point for the natural biosynthesis of codeine and morphine. plos.orgnih.gov

| Precursor | Role in Pathway to this compound | Reference |

|---|---|---|

| Thebaine | Immediate precursor; reduced to form this compound | mdpi.com |

| Salutaridine | Precursor to thebaine; formed from (R)-reticuline | nih.gov |

| (R)-Reticuline | Branch-point intermediate for the morphinan alkaloid pathway | plos.org |

| L-Tyrosine | Primary metabolic building block | mdpi.com |

Genetic Engineering Approaches for this compound Pathway Manipulation

While there are no reports of genetic engineering specifically to produce this compound, significant progress has been made in manipulating the biosynthetic pathway to increase the accumulation of its precursor, thebaine. These approaches provide a foundation for the potential future production of this compound.

Manipulation in Papaver somniferum

A key strategy has been the development of mutant poppy varieties that accumulate high concentrations of thebaine at the expense of morphine. The top1 (thebaine-oripavine-poppy) mutant, for example, was created through chemical mutagenesis and contains high levels of thebaine and oripavine but negligible amounts of morphine or codeine. mdpi.com This phenotype is achieved by blocking the downstream enzymatic steps that convert thebaine to other alkaloids. Research on T-DNA insertional mutants has shown that diminishing the expression of genes such as codeine O-demethylase (CODM) is a key factor in altering the alkaloid profile to favor thebaine accumulation. mdpi.com Such high-thebaine cultivars are valuable as they provide an abundant source of the starting material for the semi-synthesis of other opioids, and could serve as a source for this compound production. mdpi.com

Heterologous Production in Microorganisms

A powerful genetic engineering approach involves transferring entire biosynthetic pathways into easily culturable microbes like the yeast Saccharomyces cerevisiae. plos.orgplos.org Researchers have successfully engineered yeast to produce thebaine from supplied precursors like (R)-reticuline by introducing the necessary poppy enzymes: salutaridine synthase (SalSyn), salutaridine reductase (SalR), and salutaridinol (B1235100) acetyltransferase (SalAT). plos.orgplos.org This demonstrates the feasibility of producing complex plant alkaloids in a microbial host. This engineered microbial platform could theoretically be modified to produce this compound by introducing a suitable reductase enzyme that can act on thebaine. google.com

Advanced Analytical and Computational Methodologies in Dihydrothebaine Research

Methodological Advancements in Structural Confirmation of Novel Dihydrothebaine Analogs

The synthesis of novel this compound analogs often results in complex mixtures of stereoisomers. Elucidating the precise three-dimensional arrangement of atoms in these molecules is paramount for understanding their chemical properties and potential applications. To this end, researchers rely on a combination of high-resolution spectroscopic and advanced chromatographic techniques.

Application of High-Resolution Spectroscopic Techniques for Stereochemical Assignment in Complex this compound Derivatives

High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the stereochemistry of this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed information about the connectivity and spatial relationships of atoms within a molecule. For instance, the coupling constants between protons, such as the 3J5β,6α value of 0.5 Hz observed in certain morphinan (B1239233) derivatives, can definitively establish the relative stereochemistry at specific carbon centers. preprints.org The analysis of 1H and 13C NMR spectra was instrumental in studying brominated dihydrothebainones, which are key intermediates in the formation of the 4,5-oxygen bridge characteristic of morphine derivatives. researchgate.net

In cases where NMR data may be ambiguous, single-crystal X-ray crystallography offers a definitive method for structure elucidation. This technique provides a precise three-dimensional map of the electron density in a crystalline sample, allowing for the unequivocal assignment of absolute stereochemistry. For example, the regio- and stereochemistry of an 8β-ethoxycarbonyl-cycloaddition product of a thebaine derivative were conclusively determined by single-crystal X-ray structure analysis. mdpi.com

Table 1: Spectroscopic Techniques for Stereochemical Analysis of this compound Derivatives

| Technique | Application | Key Information Obtained |

|---|---|---|

| 1H NMR Spectroscopy | Determination of relative stereochemistry | Coupling constants (J-values), Nuclear Overhauser Effect (NOE) correlations |

| 13C NMR Spectroscopy | Elucidation of carbon skeleton and substituent effects | Chemical shifts (δ) |

| Single-Crystal X-ray Crystallography | Absolute structure determination | Atomic coordinates, bond lengths, bond angles, and torsion angles |

Hyphenated Chromatographic-Spectrometric Techniques for Reaction Monitoring in this compound Synthesis

The synthesis of this compound and its analogs often involves multi-step reaction sequences that can yield a variety of products and byproducts. preprints.org Hyphenated chromatographic-spectrometric techniques, which couple a separation method with a detection method, are powerful tools for monitoring the progress of these reactions and identifying the components of complex mixtures. asdlib.org

Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique in this context. semanticscholar.orgtechscience.com It separates the components of a mixture based on their differential partitioning between a stationary and a mobile phase, and then detects them based on their mass-to-charge ratio. asdlib.org This allows for the identification and quantification of starting materials, intermediates, and products in a reaction mixture over time. For instance, HPLC analysis was used to determine the product ratio in the Diels-Alder reaction of 6-demethoxy-β-dihydrothebaine with methyl vinyl ketone. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile and thermally stable compounds. asdlib.org While underivatized oripavine, a related alkaloid, could not be detected by GC-MS, this highlights the importance of choosing the appropriate analytical method based on the properties of the analyte. nih.gov The combination of chromatographic separation with mass spectrometric detection provides a high degree of certainty in compound identification, as it combines retention time data with mass spectral information. asdlib.org

Theoretical and Computational Chemistry Approaches to this compound

In recent years, theoretical and computational chemistry has emerged as a powerful complement to experimental studies in this compound research. These methods provide insights into reaction mechanisms, molecular properties, and reactivity that can be difficult to obtain through experimentation alone.

Quantum Chemical Calculations for Reaction Mechanism Elucidation in this compound Transformations

Quantum chemical calculations, such as those based on density functional theory (DFT), can be used to model chemical reactions and elucidate their mechanisms. nih.govnih.gov These calculations can determine the energies of reactants, products, and transition states, providing a detailed picture of the reaction pathway. nih.govrsc.org This information is invaluable for understanding the factors that control the regio- and stereoselectivity of reactions involving this compound. For example, quantum chemical calculations can help explain the observed product distributions in Diels-Alder reactions of thebaine derivatives by analyzing the frontier molecular orbitals of the diene and dienophile. nih.gov The use of these methods can guide the development of new synthetic strategies by predicting the feasibility of unknown reactions. nih.govrsc.orgchemrxiv.org

Molecular Modeling and Conformational Analysis of this compound Derivatives

The biological activity and chemical reactivity of this compound derivatives are intimately linked to their three-dimensional shape or conformation. csbsju.edu Molecular modeling techniques allow for the exploration of the conformational landscape of these molecules to identify their most stable conformations. csbsju.eduslideshare.netucsb.edu This is often achieved through energy minimization calculations using molecular mechanics force fields. ucsb.edu

Conformational analysis is crucial for understanding how these molecules interact with biological targets, such as receptors. mdpi.com By examining molecular models, researchers can gain insights into the steric and electronic factors that govern these interactions. gla.ac.uk For instance, understanding the conformational preferences of a ligand is a prerequisite for investigating its interaction with a receptor. mdpi.com

In Silico Prediction of this compound Reactivity and Transformation Pathways

In silico methods, which are computer-based simulations, are increasingly being used to predict the reactivity and potential transformation pathways of this compound and its analogs. wikimedia.orgnih.gov These predictions can be based on a variety of factors, including the molecule's electronic structure, steric properties, and known chemical transformations of similar compounds.

By analyzing the physicochemical properties of the target proteins, researchers can gain a better understanding of their function. nih.gov Sub-cellular localization prediction can further aid in identifying the potential sites of action for new compounds. researchgate.net These computational screening approaches can help prioritize synthetic targets and guide experimental investigations, ultimately accelerating the discovery of new this compound-based compounds with desired properties. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,7-dibromodihydrocodeinone |

| 6-demethoxy-β-dihydrothebaine |

| Codeine |

| Dihydrocodeinone |

| This compound |

| Dihydrothebainone (B1240107) |

| Methyl vinyl ketone |

| Morphine |

| Oripavine |

| Thebaine |

Emerging Research Directions and Future Challenges for Dihydrothebaine Studies

The study of dihydrothebaine and its derivatives continues to evolve, driven by the need for more efficient synthetic methods and the exploration of its potential in medicinal chemistry and chemical biology. Researchers are focusing on several key areas to overcome existing limitations and unlock new possibilities. These emerging fields range from developing environmentally friendly synthetic processes to integrating cutting-edge computational tools for strategic synthesis and exploring the fundamental aspects of its natural formation and chemical behavior.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dihydrothebaine, and how do reaction conditions influence yield and purity?

- Methodology : Begin with palladium-catalyzed coupling reactions (e.g., Heck reaction) using halosubstituted this compound derivatives. Key parameters include catalyst systems (e.g., Pd(dba)₂, (o-Tol)₃P), solvents (DMF), and temperature (100–120°C) . Validate purity via HPLC and crystallography.

- Data Presentation : Tabulate yields, reaction times, and spectroscopic data (e.g., IR, ¹H/¹³C NMR) for comparative analysis.

Q. How do researchers analytically characterize this compound derivatives, and what are common pitfalls in structural elucidation?

- Methodology : Use NMR (¹H, ¹³C, 2D-COSY) for stereochemical analysis and high-resolution mass spectrometry (HRMS) for molecular confirmation. Address challenges like signal overlap in opioid analogs by comparing computational (DFT) and experimental data .

- Data Contradiction : Resolve discrepancies in NOE correlations by cross-verifying with X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.